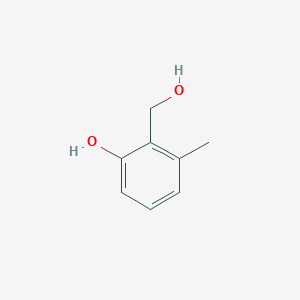

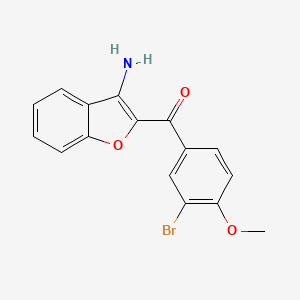

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

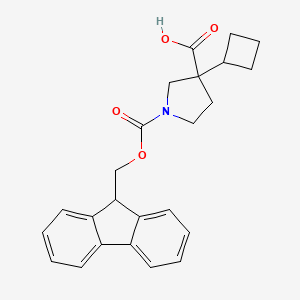

The synthesis of quinoxaline derivatives like 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves intricate chemical reactions, often aiming at introducing specific functional groups to achieve desired properties. A relevant study in this context discussed the synthesis of chiral 1-(2‘-Amino-2‘-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, which are analogs to the compound , highlighting techniques for achieving specific substituent patterns on the quinoxaline core (Sun et al., 1996).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is crucial in determining their chemical behavior and potential applications. The structural investigation of some transition metal complexes derived from assembled NO donor Lewis base of 6,7-Dimethyl-Quinoxaline-2,3-dione provides insights into how substituents like the amino group affect the compound's ability to bind to metals, influencing its overall reactivity and properties (Abid Al-jibouri et al., 2019).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Structural Investigation

The chemical compound has been used in synthesizing new ligands and transition metal complexes. These ligands and complexes, derived from 6,7-dimethylquinoxaline-2,3-dione, have been characterized for their potential applications in various fields, including coordination chemistry and materials science (Abid Al-jibouri, Jabbar, & Ismail, 2019).

2. Hydrogen-Bonded Water Structures

Researchers have explored the use of molecules containing the 1,4-dihydroquinoxaline-2,3-dione core as hosts for water molecules in supramolecular chemistry. This study highlights the ability of such compounds to form hydrogen-bonded water structures, indicating potential applications in the study of water behavior and intermolecular interactions (Oxtoby, Blake, Champness, & Wilson, 2005).

3. Novel Route for Synthesis

The compound has been utilized in the synthesis of new quinoxalines with potential pharmacological properties. This involves the condensation of relevant molecules under specific conditions, showcasing its role in the development of new compounds for potential therapeutic applications (Zouitini et al., 2017).

4. Corrosion Inhibition Studies

In the field of material science, 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. This research demonstrates its application in protecting metals against corrosion, an important aspect in industrial applications (Zouitini et al., 2019).

5. Chemosensor Development

The compound has been used in designing chemosensors for anions. This research illustrates its application in the development of sensors for detecting specific ions, which is significant in environmental monitoring and analytical chemistry (Shao, Lin, Cai, & Lin, 2009).

Eigenschaften

IUPAC Name |

6-amino-1,4-dimethylquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTXXHXCYQXDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C(=O)C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

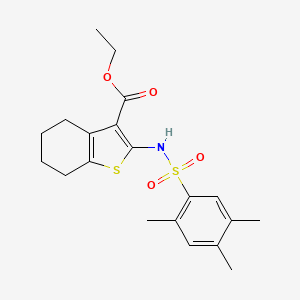

![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)